5-Cl vs. 4-Cl Indole Regioisomerism: IDO1 Engagement
The 5-chloro substitution pattern on the indole ring of the target compound produces a distinct electrostatic and steric environment at the IDO1 active site compared with the 4-chloro regioisomer. In class-level SAR analyses of indole-based IDO1 inhibitors, halogen position on the indole scaffold has been shown to alter IC₅₀ values by over 10-fold through differential interactions with the heme-iron and surrounding hydrophobic pocket residues [1][2]. The target compound (5-Cl) exhibits IDO1 IC₅₀ values of 3.73 × 10³ nM (recombinant human IDO1, fluorescence-based assay, 60 min) and 7.61 × 10³ nM (IFN-γ-treated HeLa cells, 48 h absorbance assay) [3]. In contrast, no publicly available IDO1 inhibitory data exist for the 4-chloro regioisomer (CAS 1144483-03-3), preventing direct comparison but highlighting that the 5-Cl isomer is the only regioisomer with experimentally validated IDO1 engagement within this chemotype .
| Evidence Dimension | IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.73 × 10³ nM (recombinant hIDO1); IC₅₀ = 7.61 × 10³ nM (HeLa cell-based) |
| Comparator Or Baseline | 4-chloro regioisomer (CAS 1144483-03-3): no IDO1 data available |
| Quantified Difference | Not calculable (comparator data unavailable); class-level SAR indicates ≥10-fold potency shifts between halogen positional isomers |
| Conditions | Target: recombinant hIDO1 fluorescence assay (60 min) and IFN-γ-treated HeLa cells (48 h absorbance); Comparator: no assay data available |
Why This Matters
For procurement decisions, the 5-chloro isomer is the only regioisomer with documented IDO1 target engagement, providing a minimum viable data package for IDO1-focused research programs, whereas the 4-chloro isomer lacks any public bioactivity annotation.
- [1] Röhrig UF, Majjigapu SR, Vogel P, Zoete V, Michielin O. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. J Med Chem. 2015;58(24):9421-9437. doi:10.1021/acs.jmedchem.5b00326 View Source
- [2] Zhang J, et al. Novel indole-based indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors: design, synthesis, and antidepressant evaluation. Bioorg Med Chem. 2025;133:118503. doi:10.1016/j.bmc.2025.118503 View Source
- [3] BindingDB. BDBM50618447 (CHEMBL5403582): Affinity Data for Indoleamine 2,3-dioxygenase 1 (Human). IC₅₀ = 3.73E+3 nM (recombinant) and 7.61E+3 nM (HeLa). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50618447 View Source
